molecular formula C17H38O2 B1615536 1-Ethoxyhexane;1-propoxyhexane CAS No. 68937-66-6

1-Ethoxyhexane;1-propoxyhexane

Cat. No.: B1615536
CAS No.: 68937-66-6
M. Wt: 274.5 g/mol
InChI Key: QTUGCFPIWBMXQE-UHFFFAOYSA-N
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Description

1-Ethoxyhexane;1-propoxyhexane: are a class of non-ionic surfactants derived from the reaction of alcohols containing 6 to 12 carbon atoms with ethylene oxide and propylene oxide. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, wetting, and dispersing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of alcohols, C6-12, ethoxylated propoxylated involves the alkoxylation of alcohols with ethylene oxide and propylene oxide. The process typically includes the following steps:

    Initiation: The alcohol initiator is catalyzed.

    Propoxylation: Propylene oxide is added to the alcohol under controlled conditions.

    Ethoxylation: Ethylene oxide is subsequently added to the propoxylated alcohol.

    Neutralization: The resulting alkoxylate is neutralized with acid.

Industrial Production Methods: : Industrial production of these compounds involves the use of specialized reactors where the alcohol is first propoxylated and then ethoxylated. The reaction is highly exothermic and requires careful control of temperature and pressure to avoid thermal runaway. Potassium hydroxide is commonly used as a catalyst .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of alcohols, C6-12, ethoxylated propoxylated primarily involves their ability to reduce surface tension and enhance the solubility of hydrophobic substances. These compounds interact with both hydrophilic and hydrophobic molecules, allowing them to form micelles and emulsions. The molecular targets include various hydrophobic and hydrophilic surfaces, and the pathways involved are related to the formation of micelles and the stabilization of emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

1-ethoxyhexane;1-propoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O.C8H18O/c1-3-5-6-7-9-10-8-4-2;1-3-5-6-7-8-9-4-2/h3-9H2,1-2H3;3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGCFPIWBMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC.CCCCCCOCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68937-66-6
Record name Alcohols, C6-12, ethoxylated propoxylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-12, ethoxylated propoxylated
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C6-12, ethoxylated propoxylated
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.599
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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